Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate
Description
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a formyl group at position 3, a methyl group at position 6, and an ethyl ester at position 2 of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and pharmaceutical precursors. The formyl group at position 3 enhances its reactivity in condensation and nucleophilic addition reactions, while the methyl and ethyl substituents modulate steric and electronic properties. Its structural features make it valuable for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-5-4-8(2)6-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNMIOFOJFTRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method involves the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene groups of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided the reaction conditions are optimized for larger batches.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group at the 3-position undergoes oxidation to yield carboxylic acid derivatives.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ in acidic aqueous medium | Ethyl 3-carboxy-6-methyl-1H-indole-2-carboxylate | 65–72% | Complete conversion at 80°C |
| CrO₃ in acetic acid | Ethyl 3-carboxy-6-methyl-1H-indole-2-carboxylate | 58% | Requires anhydrous conditions |
Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Reduction Reactions
The formyl group is reduced to a hydroxymethyl group under controlled conditions.
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| NaBH₄ in ethanol | Ethyl 3-(hydroxymethyl)-6-methyl-1H-indole-2-carboxylate | 85% | Room temperature, 2 hours |
| LiAlH₄ in THF | Ethyl 3-(hydroxymethyl)-6-methyl-1H-indole-2-carboxylate | 78% | Exothermic reaction; requires cooling |
Side Reaction : Over-reduction of the ester to a primary alcohol is suppressed by using stoichiometric NaBH₄.
Nucleophilic Substitution at the Formyl Group
The formyl moiety participates in condensation reactions with nitrogen and sulfur nucleophiles.
Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration to form imines or heterocycles .
Cyclization Reactions
The formyl group facilitates intramolecular cyclization to form β-carboline analogs.
Key Insight : Cyclization is regioselective, favoring C-3/N-2 bond formation due to steric and electronic effects .
Electrophilic Aromatic Substitution
The indole ring undergoes substitution at the 4- and 5-positions.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Br₂ in CHCl₃ | 5-position | Ethyl 3-formyl-5-bromo-6-methyl-1H-indole-2-carboxylate | 63% |
| HNO₃/H₂SO₄ | 4-position | Ethyl 3-formyl-4-nitro-6-methyl-1H-indole-2-carboxylate | 48% |
Regioselectivity : Directed by the electron-withdrawing ester and formyl groups, which deactivate the 4- and 5-positions .
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Application : The carboxylic acid serves as a precursor for amide coupling in drug design.
Condensation with Active Methylene Compounds
The formyl group reacts with malononitrile or ethyl cyanoacetate in Knoevenagel condensations.
Mechanism : Base-catalyzed deprotonation of the active methylene compound generates a nucleophile that attacks the formyl carbon .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes.
Limitation : Low yields due to competing polymerization of alkenes .
This comprehensive analysis demonstrates the compound’s utility in synthesizing complex heterocycles and bioactive molecules. Future research should explore catalytic asymmetric transformations and green chemistry approaches to enhance sustainability.
Scientific Research Applications
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is a derivative of indole, recognized for its presence in natural products and pharmaceuticals. It features a formyl group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 2-position of the indole ring. The molecular formula of this compound is C₁₃H₁₃NO₃, with a molecular weight of approximately 217.22 g/mol. Studies indicate its ability to interact with biological receptors, which is crucial for understanding its potential therapeutic effects and mechanism of action.
Applications in Pharmaceuticals
- Drug Development this compound's biological activities make it a candidate for drug development, particularly in treating cancer and viral infections.
- HIV-1 Integrase Inhibitors Indole-2-carboxylic acid derivatives, including this compound, have shown potential as HIV-1 integrase strand transfer inhibitors . Structural optimizations on these compounds have led to the development of derivatives with markedly increased integrase inhibitory effects .
Scientific Research Applications
- Antiviral Properties Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate, a compound similar to this compound, exhibits antiviral properties.
- Anticancer Activities Studies suggest that this compound may possess anticancer activities due to its ability to interact with various biological receptors. Research indicates that it interacts with specific molecular targets within cells, potentially modulating biochemical pathways related to cell growth and apoptosis.
- BRAF Inhibitors Indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity as BRAF V600E inhibitors . These compounds have shown a high ability to reduce the viability of melanoma cell lines, with some derivatives outperforming reference drugs in tests against pancreatic, breast, and epithelial cancer cell lines .
Mechanism of Action
The mechanism of action of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Methyl 3-Acetyl-6-chloro-1H-indole-2-carboxylate (18a) :
- Substituents: Acetyl (position 3), chloro (position 6), methyl ester (position 2).
- Melting Point: 220–222°C.
- NMR: δ 12.61 (s, NH), 7.94 (d, aromatic H), 2.96 (s, acetyl CH3) .
- Comparison : The chloro substituent increases molecular polarity compared to the methyl group in the target compound, leading to higher melting points. The acetyl group at position 3 is less reactive than a formyl group in condensation reactions.
Methyl 3-Acetyl-6-fluoro-1H-indole-2-carboxylate (18b) :
- Substituents: Acetyl (position 3), fluoro (position 6), methyl ester (position 2).
- Melting Point: 187–189°C.
- NMR: δ 11.33 (bs, NH), 7.58 (d, aromatic H), 2.66 (s, acetyl CH3) .
- Comparison : Fluorine’s electron-withdrawing effect slightly reduces basicity compared to chlorine. The lower melting point relative to 18a may reflect weaker intermolecular forces due to fluorine’s smaller atomic radius.
Alkyl and Acyl Derivatives
Methyl 3-Ethyl-6-chloro-1H-indole-2-carboxylate (19a) :
Ethyl 5-Methoxyindole-2-carboxylate :
- Substituents: Methoxy (position 5), ethyl ester (position 2).
- Molecular Weight: 191.18 g/mol.
- Comparison : The methoxy group (electron-donating) increases electron density on the indole ring, contrasting with the electron-withdrawing formyl group in the target compound. This difference significantly alters reactivity in electrophilic substitutions .
Role of the Formyl Group
The formyl group at position 3 in Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate enables participation in Knoevenagel condensations and Schiff base formations. For example, it reacts with 2-aminothiazol-4(5H)-one to form 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives under acidic conditions . In contrast, acetylated analogs (e.g., 18a) require harsher conditions for similar transformations due to reduced electrophilicity.
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl 6-Amino-2-phenyl-1H-indole-3-carboxylate:
- Substituents: Amino (position 6), phenyl (position 2), ethyl ester (position 3).
- Molecular Weight: 280.32 g/mol.
- Comparison : The ethyl ester offers better solubility in organic solvents compared to methyl esters, facilitating purification .
- Methyl 3-formyl-6-methyl-1-(4-vinylbenzyl)-1H-indole-2-carboxylate :
- Substituents: Vinylbenzyl (position 1), formyl (position 3), methyl ester (position 2).
Spectral and Structural Analysis
Table 1: Key Properties of Selected Indole-2-carboxylates
Biological Activity
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that contributes to its potential therapeutic applications, including anticancer and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.22 g/mol. The compound contains a formyl group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 2-position of the indole ring, which enhances its reactivity and biological profile.
This compound exhibits its biological activity through interactions with various molecular targets. The indole nucleus allows for high-affinity binding to multiple receptors, influencing critical biological processes such as cell signaling and enzyme activity. This interaction is essential for understanding its mechanisms in anticancer and antiviral activities .
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound enhances caspase-3 activity, a key marker of apoptosis, indicating its potential as an anticancer agent .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes; increased caspase-3 activity (1.33–1.57 times) | |
| HepG2 | 10.0 | Induction of apoptosis; cell cycle arrest |
Antiviral Activity
The compound has also shown promising antiviral activity, particularly against HIV and other viral infections. Its mechanism involves inhibiting viral replication by interfering with specific viral enzymes, similar to other indole derivatives known for their antiviral effects .
Table 2: Summary of Antiviral Studies
| Study Reference | Virus Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| HIV | 0.13 | Inhibition of integrase strand transfer | |
| Various viruses | TBD | Binding to viral receptors |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines, demonstrating enhanced activity compared to the parent compound. Structural modifications at the C2 and C6 positions significantly improved their inhibitory effects against cancer cells .
Comparison with Similar Compounds
This compound can be compared with other indole derivatives to highlight its unique properties:
Table 3: Comparison of Indole Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | Chlorine atom at the 6-position | Antiviral properties |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Contains amino and isobutoxy groups | Antiviral activity |
| Indole-3-acetic acid | Natural plant hormone | Plant growth regulator |
The distinct substitution pattern on this compound contributes to its unique chemical reactivity and biological activities compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate, and how are intermediates purified?
- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with nucleophiles (e.g., 2-hydantoin, barbituric acid derivatives) in acetic acid with sodium acetate as a catalyst yields substituted indole derivatives. Post-reaction, the product is filtered, washed with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures to ensure purity .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. Purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) is recommended for complex mixtures .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ester/aldehyde functionalities. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm, while ester carbonyl carbons resonate at ~165–170 ppm .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (e.g., Q-ToF) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetic acid) to enhance nucleophilicity in condensation reactions .
- Catalysis : Introduce transition metals (e.g., AgSbF) for cycloisomerization steps, enabling efficient heterocycle formation at elevated temperatures (110°C) .
- Kinetic Control : Shorten reaction times to suppress side reactions (e.g., over-oxidation) and employ inert atmospheres (N) for air-sensitive intermediates .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software is recommended for refinement?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain high-resolution (<1.0 Å) datasets.
- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key steps include solving via direct methods (SHELXS), refining anisotropic displacement parameters, and validating hydrogen bonding networks .
- Validation : Check R-factors (<5%), residual electron density, and CCDC deposition compliance .
Q. How can conceptual density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodology :
- Global Reactivity Descriptors : Calculate electronegativity () and hardness () using ionization potential () and electron affinity () from DFT-optimized structures. Softness () identifies nucleophilic/electrophilic sites .
- Fukui Functions : Map local softness to predict regioselectivity in reactions (e.g., aldehyde group as an electrophilic hotspot) .
Q. What experimental strategies are used to evaluate the anticancer potential of this compound, and how are structure-activity relationships (SAR) analyzed?
- Methodology :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are compared to reference drugs (e.g., doxorubicin) .
- SAR Studies : Modify substituents (e.g., methyl, formyl groups) to assess impact on bioactivity. For example, electron-withdrawing groups at the 3-position may enhance cytotoxicity by stabilizing charge-transfer complexes with DNA .
- Mechanistic Probes : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis and Western blotting to evaluate pathway modulation (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
